1-Bromo-2-(tert-butoxy)cycloheptane
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Overview
Description
1-Bromo-2-(tert-butoxy)cycloheptane is an organic compound with the molecular formula C₁₁H₂₁BrO. It is a derivative of cycloheptane, where a bromine atom and a tert-butoxy group are substituted at the first and second positions, respectively. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxy)cycloheptane can be synthesized through a multi-step process involving the bromination of cycloheptane followed by the introduction of the tert-butoxy group. The typical synthetic route involves:
Bromination: Cycloheptane is treated with bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 1-bromocycloheptane.
Substitution: The 1-bromocycloheptane is then reacted with tert-butyl alcohol (tert-BuOH) in the presence of a strong base like sodium hydride (NaH) to introduce the tert-butoxy group, yielding this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(tert-butoxy)cycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form cycloheptene derivatives.
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of 2-(tert-butoxy)cycloheptanol or 2-(tert-butoxy)cycloheptylamine.
Elimination Reactions: Formation of 2-(tert-butoxy)cycloheptene.
Oxidation: Formation of 2-(tert-butoxy)cycloheptanone.
Scientific Research Applications
1-Bromo-2-(tert-butoxy)cycloheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound can be used to study the effects of brominated and tert-butoxy substituted cycloalkanes on biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(tert-butoxy)cycloheptane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The tert-butoxy group can stabilize carbocations formed during these reactions, influencing the reaction pathways and products.
Comparison with Similar Compounds
1-Bromo-2-(tert-butoxy)cyclohexane: Similar structure but with a six-membered ring.
1-Bromo-2-(tert-butoxy)cyclooctane: Similar structure but with an eight-membered ring.
1-Bromo-2-(tert-butoxy)cyclopentane: Similar structure but with a five-membered ring.
Uniqueness: 1-Bromo-2-(tert-butoxy)cycloheptane is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its five, six, and eight-membered counterparts. The ring size affects the compound’s reactivity, stability, and the types of reactions it can undergo.
Properties
Molecular Formula |
C11H21BrO |
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Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-bromo-2-[(2-methylpropan-2-yl)oxy]cycloheptane |
InChI |
InChI=1S/C11H21BrO/c1-11(2,3)13-10-8-6-4-5-7-9(10)12/h9-10H,4-8H2,1-3H3 |
InChI Key |
NFFOFRBBOANCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCCCC1Br |
Origin of Product |
United States |
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